molecular formula C18H15N3O2S2 B12600607 2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-

2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-

Cat. No.: B12600607
M. Wt: 369.5 g/mol
InChI Key: MVOSRCVPKLAUAS-UHFFFAOYSA-N
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Description

2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophenamine group and a pyrrolo[2,3-b]pyridin-4-yl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridin-4-yl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridin-4-yl core.

    Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the core structure using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophenamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]- undergoes various chemical reactions, including:

    Oxidation: The thiophenamine group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfonyl derivatives

    Substitution: Functionalized pyrrolo[2,3-b]pyridin-4-yl derivatives

Scientific Research Applications

2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid ethyl ester
  • tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate

Uniqueness

2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

5-[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-4-yl]thiophen-2-amine

InChI

InChI=1S/C18H15N3O2S2/c1-12-2-4-13(5-3-12)25(22,23)21-11-9-15-14(8-10-20-18(15)21)16-6-7-17(19)24-16/h2-11H,19H2,1H3

InChI Key

MVOSRCVPKLAUAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C4=CC=C(S4)N

Origin of Product

United States

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